molecular formula C21H26N2O B246854 N,1-dibenzyl-N-methylpiperidine-3-carboxamide

N,1-dibenzyl-N-methylpiperidine-3-carboxamide

Katalognummer: B246854
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: OZQBWWHZFANMHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,1-dibenzyl-N-methylpiperidine-3-carboxamide is a chemical compound that belongs to the class of piperidinecarboxamides. This compound is characterized by the presence of a piperidine ring substituted with benzyl and methyl groups. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dibenzyl-N-methylpiperidine-3-carboxamide typically involves the reaction of piperidine derivatives with benzyl and methylating agents. One common method includes the use of benzyl chloride and methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

N,1-dibenzyl-N-methylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl or methyl groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted piperidinecarboxamides.

Wissenschaftliche Forschungsanwendungen

N,1-dibenzyl-N-methylpiperidine-3-carboxamide is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders and as an analgesic.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of N,1-dibenzyl-N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, which can result in therapeutic effects or changes in cellular function.

Vergleich Mit ähnlichen Verbindungen

N,1-dibenzyl-N-methylpiperidine-3-carboxamide can be compared with other similar compounds such as:

    N,N-diethylpiperidine-3-carboxamide: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.

    N-benzyl-N-methyl-1-(3-nitrobenzyl)-3-piperidinecarboxamide:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C21H26N2O

Molekulargewicht

322.4 g/mol

IUPAC-Name

N,1-dibenzyl-N-methylpiperidine-3-carboxamide

InChI

InChI=1S/C21H26N2O/c1-22(15-18-9-4-2-5-10-18)21(24)20-13-8-14-23(17-20)16-19-11-6-3-7-12-19/h2-7,9-12,20H,8,13-17H2,1H3

InChI-Schlüssel

OZQBWWHZFANMHF-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=CC=C3

Kanonische SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.